molecular formula C39H46N4O8 B3119622 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine CAS No. 252337-60-3

5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine

Cat. No.: B3119622
CAS No.: 252337-60-3
M. Wt: 698.8 g/mol
InChI Key: LZRVIYIHUBJELH-UHFFFAOYSA-N
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Description

5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog. This compound has shown potential in various fields, including anticancer, antiviral, and antiparasitic applications. It inhibits DNA synthesis by blocking the enzyme DNA polymerase, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves multiple steps. One efficient procedure includes the use of modified H-phosphonate chemistry. The process involves the oxidation of a hydrogen-phosphonate intermediate at the 5′-end of oligodeoxynucleotide with 1,6-hexanediamine, resulting in the compound coupled with an aliphatic amine through a phosphoramidate linkage at its 5′-end .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uridine derivatives, while substitution reactions can introduce new functional groups to the nucleoside.

Scientific Research Applications

5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its anticancer, antiviral, and antiparasitic properties.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its specific inhibition of DNA polymerase and its potential applications in anticancer, antiviral, and antiparasitic therapies. Its ability to block DNA synthesis makes it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRVIYIHUBJELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849571
Record name 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252337-60-3
Record name 5-{3-[(6-Aminohexyl)amino]-3-oxoprop-1-en-1-yl}-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 2
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 3
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 4
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 5
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 6
Reactant of Route 6
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine

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